
3-Chloro-cis,cis-muconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-cis,cis-muconate(2-) is a chlorocarboxylic acid anion. It derives from a cis,cis-muconate. It is a conjugate base of a 3-chloro-cis,cis-muconic acid.
Applications De Recherche Scientifique
Enzymatic Metabolization and Biodegradation
3-Chloro-cis,cis-muconate plays a significant role in the enzymatic metabolization and biodegradation of chlorinated aromatic compounds. Alcaligenes eutrophus JMP 134, for example, has been identified to metabolize 3,5-dichlorocatechol with the formation of 2,4-Dichloro-cis,cis-muconate as a ring-cleavage product (Pieper et al., 1991). Moreover, the conversion of 2-chloro-cis,cis-muconate, a product of ortho-cleavage of 3-chlorocatechol, involves specific enzymes like chloromuconate cycloisomerases, showcasing the intricate enzymatic processes involved in the degradation of chlorinated compounds (Vollmer & Schlömann, 1995).
Chemical Structure and Biodegradability Analysis
Investigations into the chemical structure and biodegradability of halogenated aromatic compounds involve 3-Chloro-cis,cis-muconate. Enzymes like muconate cycloisomerase II have been isolated for their ability to convert 3-chloro-cis,cis-muconate into cis-4-carboxymethylenebut-2-en-4-olide along with dehalogenation, revealing the chemical transformations of these compounds under microbial action (Schmidt & Knackmuss, 1980).
Understanding of Enzyme Function and Specificity
Research on muconate and chloromuconate cycloisomerases, which are essential in the bacterial degradation of aromatic compounds, has involved the study of 3-Chloro-cis,cis-muconate. These studies shed light on the substrate specificity of these enzymes and their role in catalyzing the dehalogenation reactions in the transformation of chloroaromatic compounds (Vollmer et al., 1998).
Biopolymer Synthesis
3-Chloro-cis,cis-muconate has also been explored in the context of renewable unsaturated polyesters. Its unsaturated dicarboxylic acid structure, derived from biological conversion of sugars and lignin-derived aromatic compounds, makes it a candidate for use in polymer synthesis, offering environmentally friendly alternatives in material science (Rorrer et al., 2016).
Propriétés
Nom du produit |
3-Chloro-cis,cis-muconate |
|---|---|
Formule moléculaire |
C6H3ClO4-2 |
Poids moléculaire |
174.54 g/mol |
Nom IUPAC |
(2E,4Z)-3-chlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/p-2/b2-1-,4-3+ |
Clé InChI |
ICMVYBXQDUXEEE-BXTBVDPRSA-L |
SMILES isomérique |
C(=C\C(=O)[O-])\C(=C/C(=O)[O-])\Cl |
SMILES |
C(=CC(=O)[O-])C(=CC(=O)[O-])Cl |
SMILES canonique |
C(=CC(=O)[O-])C(=CC(=O)[O-])Cl |
Synonymes |
3-chloro-cis,cis-muconate 3-chloro-muconate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1234647.png)
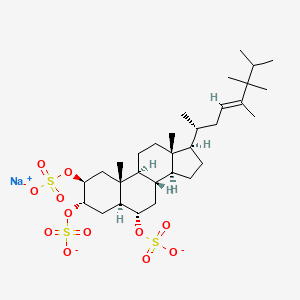
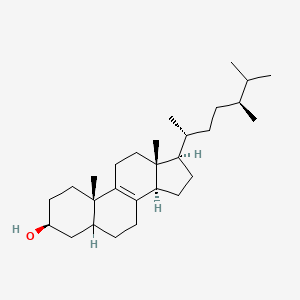
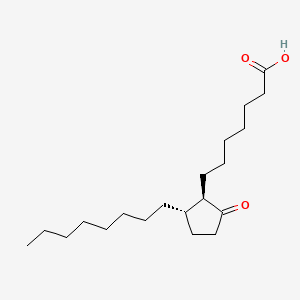
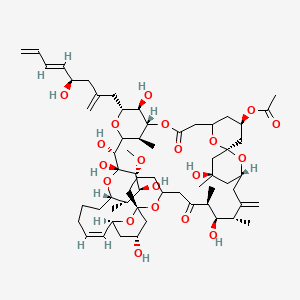

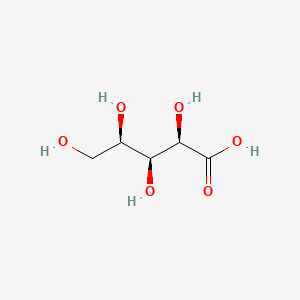
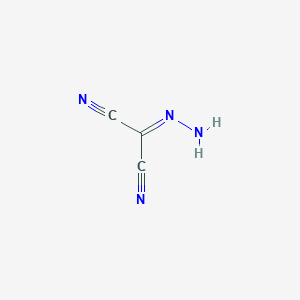
![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)
![N-[(E)-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1234663.png)
![(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-[(2S)-2-hydroxy-2-methylheptyl]sulfanyl-5-oxocyclopentyl]heptanoate](/img/structure/B1234664.png)
![1-Phenoxy-3-[4-(4-phenoxyphenyl)piperidin-1-yl]propan-2-ol;hydrochloride](/img/structure/B1234665.png)
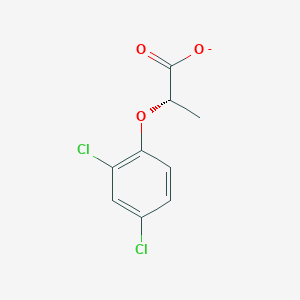
![5-(7-Acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B1234669.png)